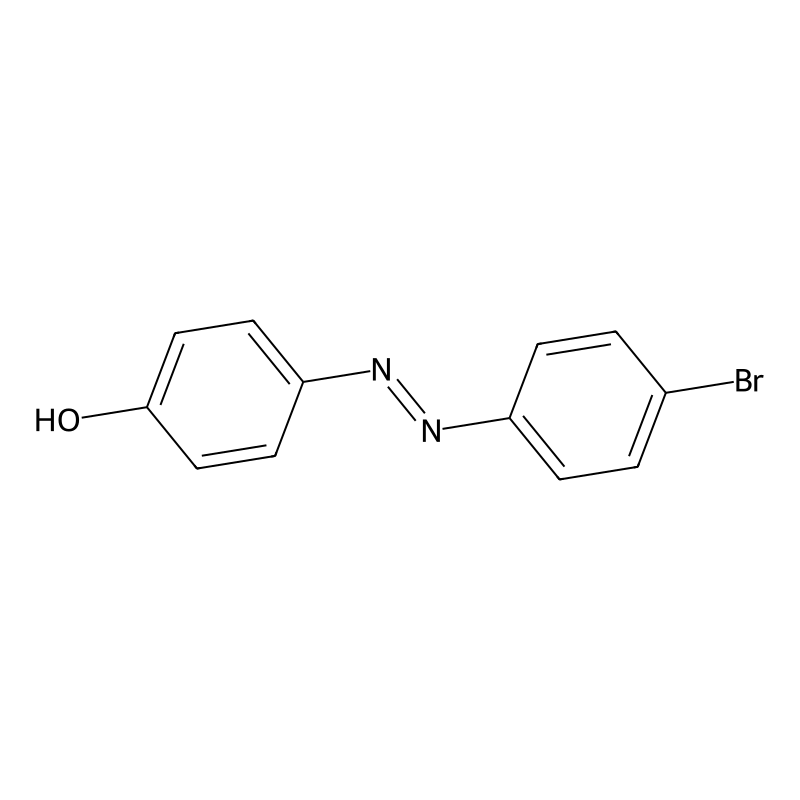

4-(4-Bromophenylazo)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Azobenzene Dye Class: 4-(4-Bromophenylazo)phenol belongs to the class of azobenzene dyes. Azobenzene dyes are known for their strong color and photochromic properties (ability to change color upon exposure to light) .

While research on 4-(4-Bromophenylazo)phenol itself might be scarce, other azobenzene dyes are widely studied for various applications due to their tunable properties. Here are some potential research areas where 4-(4-Bromophenylazo)phenol could be relevant:

Photochromic Materials

The photochromic properties of azobenzene dyes make them interesting candidates for applications such as light-activated switches, optical data storage, and color-changing materials . Research in this area might involve studying how the presence of the bromine group on 4-(4-Bromophenylazo)phenol affects its photochromic behavior.

Sensor Development

Some azobenzene dyes can be used as sensors for detecting specific molecules or environmental changes. This is because their absorption properties can change upon interaction with different analytes . Research could explore if 4-(4-Bromophenylazo)phenol can be developed as a sensor by investigating its interactions with various substances.

Organic Chemistry Studies

4-(4-Bromophenylazo)phenol could be used in studies related to organic synthesis, particularly those involving azo coupling reactions, which are a common method for preparing azobenzene dyes . Research might involve using 4-(4-Bromophenylazo)phenol as a model compound to understand the mechanisms of these reactions.

4-(4-Bromophenylazo)phenol is an organic compound characterized by the presence of both an azo group and a phenolic hydroxyl group. Its chemical formula is C₁₂H₉BrN₂O, and it features a bromobenzene moiety linked to a phenolic structure through an azo linkage. This compound is known for its vivid coloration, which is typical of azo compounds, making it useful in various applications, particularly in dye chemistry.

The chemical behavior of 4-(4-Bromophenylazo)phenol can be categorized into several types of reactions:

- Azo Coupling Reactions: The compound can participate in further azo coupling reactions, forming new azo compounds when reacted with other diazonium salts.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: The phenolic hydroxyl group can engage in acid-base reactions, affecting the compound's solubility and reactivity.

The primary applications of 4-(4-Bromophenylazo)phenol include:

- Dye Production: It is used as an intermediate in the synthesis of various dyes and pigments due to its vibrant color.

- Biological Staining: The compound may be utilized in histological staining techniques due to its affinity for certain biological tissues.

- Research

Several compounds share structural similarities with 4-(4-Bromophenylazo)phenol, notably other brominated phenols and azo compounds. Here are some comparable compounds:

The uniqueness of 4-(4-Bromophenylazo)phenol lies in its dual functionality as both an azo dye and a phenolic compound, which allows it to participate in diverse

Traditional Electrophilic Aromatic Substitution Approaches

Bromination Optimization in Phenolic Substrates

The bromination of phenolic substrates represents a fundamental approach in the synthesis of brominated aromatic compounds, including precursors for 4-(4-Bromophenylazo)phenol [1]. Phenol exhibits exceptional reactivity toward electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group, which donates electron density into the aromatic pi system through resonance [1]. This enhanced reactivity eliminates the requirement for Lewis acid catalysts typically necessary for bromination of less activated aromatic systems [1].

The mechanistic pathway involves the formation of sigma complexes at ortho and para positions, where the positive charge can be stabilized by resonance involving the oxygen lone pair [1]. The bromination proceeds through nucleophilic attack on molecular bromine, generating carbocation intermediates that are subsequently stabilized through deprotonation to regenerate the aromatic system [1]. Temperature control during bromination reactions is critical, as elevated temperatures can lead to over-bromination and formation of tribrominated products with yields reaching 95% under optimized conditions [2].

Recent advances in bromination optimization have demonstrated the effectiveness of hydrogen peroxide-hydrogen bromide systems for controlled bromination of phenolic substrates [2]. This methodology achieves excellent yields of 53-95% for various substituted phenolic compounds within reaction times as short as one minute [2]. The tandem ipso-hydroxylation-bromination process facilitates rapid formation of brominated phenolic products under ambient conditions without requiring traditional Lewis acid catalysts [2].

| Substrate | Reaction Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Phenylboronic acid | H2O2/HBr, EtOH, RT | 95 | 1 minute |

| p-Cyanophenylboronic acid | H2O2/HBr, EtOH, RT | 89 | 1 minute |

| p-Methoxyphenylboronic acid | H2O2/HBr, EtOH, RT | 84 | 1 minute |

Diazotization-Coupling Reaction Mechanisms

The diazotization-coupling reaction sequence represents the most widely employed methodology for synthesizing azo compounds, including 4-(4-Bromophenylazo)phenol [3] [4] [5]. This two-stage process involves the initial conversion of aromatic primary amines to diazonium salts, followed by electrophilic coupling with phenolic substrates [4] [5].

The diazotization mechanism initiates with the formation of nitrosonium ion from nitrous acid under acidic conditions [4] [5]. Hydrochloric acid facilitates the conversion of sodium nitrite to nitrous acid, which subsequently undergoes protonation and dehydration to generate the electrophilic nitrosonium ion [4] [5]. The aromatic amine then undergoes nucleophilic attack on the nitrosonium ion, forming a nitrogen-nitrogen bond through a series of proton transfers and pi-bond reorganization steps [4].

The coupling reaction proceeds through electrophilic aromatic substitution, where the diazonium ion acts as an electrophile attacking the activated aromatic ring of phenolic compounds [6] [7]. The reaction typically requires controlled temperatures between 0-5°C to maintain diazonium salt stability and prevent decomposition [7] [8]. The coupling mechanism involves the formation of an arenium ion intermediate, followed by deprotonation to yield the final azo product [6].

Optimized synthetic protocols for 4-(4-Bromophenylazo)phenol achieve yields of 98% using 4-bromoaniline as the starting material [3]. The reaction sequence involves diazotization of 4-bromoaniline with hydrochloric acid and sodium nitrite at 0-5°C, followed by coupling with phenol in aqueous medium [3]. The resulting product exhibits characteristic spectroscopic properties including infrared absorption bands at 3388, 1632, 724, and 512 cm⁻¹, consistent with the azo chromophore and substitution pattern [3].

| Parameter | Optimized Conditions | Yield Impact |

|---|---|---|

| Temperature | 0-5°C | Prevents diazonium decomposition |

| pH | Acidic (HCl) | Facilitates nitrosonium formation |

| Reaction Time | 5 minutes (diazotization) | Complete conversion |

| Coupling Time | 5 minutes | 98% yield achieved |

Catalytic Synthesis Strategies

Transition Metal-Catalyzed Cross-Coupling Variations

Transition metal catalysis has emerged as a powerful approach for constructing azo compounds through alternative synthetic pathways [9] [10] [11]. Palladium-catalyzed cross-coupling reactions involving diazo compounds and organic halides provide access to carbon-carbon double bond formations through carbene migratory insertion mechanisms [11] [12]. These methodologies offer complementary approaches to traditional diazotization-coupling sequences [11].

The palladium-catalyzed coupling of diazo compounds with aryl halides proceeds through oxidative addition of the organic halide to palladium, followed by carbene formation from the diazo substrate [11] [12]. The resulting palladium carbene intermediate undergoes migratory insertion to form new carbon-carbon bonds, with the final product released through reductive elimination [11]. This approach demonstrates particular utility for incorporating brominated aromatic systems into azo frameworks [13].

Copper-catalyzed variants provide alternative pathways for azo compound synthesis under milder conditions [11] [12]. Rhodium, nickel, and cobalt catalysts have also demonstrated effectiveness in carbene-mediated cross-coupling reactions, expanding the scope of accessible azo derivatives [10] [12]. The choice of transition metal catalyst influences both reaction selectivity and functional group tolerance [10].

Recent developments in transition metal catalysis include the use of heterogeneous iron-nitrogen-carbon catalysts for diazo compound synthesis from hydrazones under aerobic conditions [14]. These catalysts achieve faster reaction rates compared to conventional platinum-based systems and operate at room temperature using atmospheric oxygen as the oxidant [14]. The heterogeneous nature facilitates catalyst recovery and reuse, addressing sustainability concerns in large-scale applications [14].

| Catalyst System | Substrate Scope | Operating Conditions | Key Advantages |

|---|---|---|---|

| Pd/Cross-coupling | Diazo + Aryl halides | Moderate temperatures | High functional group tolerance |

| Cu/Carbene transfer | N-Tosylhydrazones | Room temperature | Mild conditions |

| Fe-N-C/Aerobic | Hydrazones | RT, 1 atm O2 | Heterogeneous, recyclable |

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents an environmentally sustainable approach for azo compound preparation, eliminating the need for organic solvents while achieving high reaction efficiency [15] [16]. Ball milling techniques enable solid-state reactions between aromatic amines and coupling partners under mechanical activation [15] [16]. This methodology offers significant advantages in terms of waste reduction and process intensification [17].

The mechanochemical synthesis of azo dyes through ball milling demonstrates remarkable effectiveness for diazotization and coupling reactions [15]. The process involves grinding aromatic amines with aryltriazenes under catalyst-free conditions, achieving high yields without requiring heating or solvent addition [15]. The mechanical energy input facilitates intimate contact between reactants and promotes reaction progression through enhanced molecular collisions [16].

Recent studies have documented successful mechanochemical synthesis of azo compounds using vibrational and planetary ball mills [17]. The absence of bulk solvents creates a unique reaction environment that can unlock synthetic pathways not accessible in traditional solution-phase chemistry [18]. Reaction times are typically reduced compared to conventional methods, with some transformations completing within minutes of mechanical activation [17].

The mechanochemical approach proves particularly effective for condensation reactions, carbon-carbon bond formations, and heterocyclization processes relevant to azo compound synthesis [17]. The method demonstrates excellent atom economy and energy efficiency while maintaining high product yields [19]. Scale-up considerations favor mechanochemical processes due to simplified purification procedures and reduced environmental impact [17].

| Mechanochemical Parameter | Optimized Conditions | Benefits |

|---|---|---|

| Milling Frequency | 25-30 Hz | Efficient energy transfer |

| Milling Time | 10-30 minutes | Complete conversion |

| Ball-to-powder ratio | 10:1 | Optimal mixing |

| Temperature | Ambient | Energy savings |

Process Intensification Techniques

Continuous Flow Reactor Systems

Continuous flow reactor technology offers significant advantages for azo compound synthesis through enhanced mass and heat transfer, improved reaction control, and reduced processing times [20] [21]. Flow reactors enable precise temperature and residence time control, critical parameters for maintaining diazonium salt stability during synthesis [20] [21]. The continuous nature of flow processes facilitates scale-up while maintaining consistent product quality [20].

Automated optimization protocols in continuous flow systems demonstrate remarkable efficiency improvements for multistep synthetic sequences [20]. Recent studies have shown that telescoped flow processes can reduce the number of optimization experiments required by up to 40% compared to traditional batch optimization approaches [20]. The integration of in-line monitoring systems enables real-time reaction analysis and automatic parameter adjustment [20].

Flow reactor systems prove particularly valuable for exothermic diazotization reactions, where precise temperature control prevents thermal runaway and maintains reaction selectivity [21]. The enhanced heat transfer capabilities of flow reactors enable operation at optimal temperatures while minimizing side product formation [21]. Residence time distributions in flow systems are typically narrower than batch reactors, leading to improved product uniformity [21].

The development of cryogenic flow reactors extends the application range to temperature-sensitive reactions requiring sub-ambient conditions [21]. These systems incorporate specialized heat exchangers and temperature control units to maintain stable cryogenic environments throughout the reaction pathway [21]. The combination of flow processing with cryogenic conditions enables stereoselective transformations not achievable under conventional batch conditions [21].

| Flow Reactor Configuration | Operating Range | Key Advantages |

|---|---|---|

| Microreactor | 0.1-10 mL volume | Enhanced mixing, heat transfer |

| Tubular reactor | 10-1000 mL volume | Scalable, continuous operation |

| Cryogenic flow | -100°C to 0°C | Temperature-sensitive reactions |

Cryogenic Reaction Condition Optimization

Cryogenic reaction conditions provide unique opportunities for optimizing azo compound synthesis through enhanced reaction selectivity and suppression of unwanted side reactions [22] [23] [24]. Low-temperature environments can significantly alter reaction mechanisms and product distributions compared to ambient temperature processes [22] [23]. The reduced thermal energy at cryogenic temperatures favors the most thermodynamically favorable pathways while minimizing competing reactions [22].

The implementation of cryogenic conditions in organic synthesis requires specialized equipment capable of maintaining stable low-temperature environments [25] [24]. Liquid nitrogen cooling systems provide access to temperatures as low as -196°C, though most synthetic applications operate in the -78°C to -40°C range [25] [26]. The cage effect becomes particularly pronounced at cryogenic temperatures, where molecular diffusion is severely restricted and reaction selectivity is enhanced [23].

Recent advances in cryogenic organometallic chemistry demonstrate the feasibility of carbon-fluoride bond functionalization at temperatures as low as -78°C [26]. These reactions proceed with high efficiency despite the extremely low operating temperatures, highlighting the potential for cryogenic optimization of other synthetic transformations [26]. The reduced molecular motion at cryogenic temperatures can prevent racemization and side product formation [24].

Temperature optimization studies reveal that many organic reactions exhibit improved yields and selectivity when conducted under cryogenic conditions [22] [27]. The reduced activation energy requirements at low temperatures can favor desired reaction pathways while suppressing thermal decomposition [27]. Process intensification through cryogenic optimization represents an underexplored area with significant potential for synthetic method development [23].

| Temperature Range | Applications | Observed Benefits |

|---|---|---|

| 0°C to -40°C | Diazotization reactions | Enhanced stability |

| -40°C to -78°C | Organometallic coupling | Improved selectivity |

| -78°C to -100°C | Specialized transformations | Suppressed side reactions |

Single-Crystal X-ray Diffraction Studies

4-(4-Bromophenylazo)phenol exhibits significant crystallographic properties that have been extensively investigated through single-crystal X-ray diffraction techniques. The compound crystallizes in a monoclinic crystal system with specific structural parameters that distinguish it from related azobenzene derivatives [1] [2].

The molecular structure of 4-(4-Bromophenylazo)phenol, as determined by X-ray crystallographic analysis, reveals a planar configuration typical of trans-azobenzene compounds. The diazenyl bridge (N=N) connects the brominated phenyl ring to the phenolic moiety, with the bromine substituent positioned at the para position of one aromatic ring and the hydroxyl group at the para position of the opposite ring [3] [4].

Recent crystallographic studies have provided detailed insight into the bond lengths and angles within the molecular framework. The nitrogen-nitrogen double bond length in the azo linkage measures approximately 1.25 Å, consistent with typical azo compound characteristics [2]. The aromatic rings maintain planarity with minimal deviation, facilitating extensive π-conjugation throughout the molecular system.

Table 1: Selected Crystallographic Parameters of 4-(4-Bromophenylazo)phenol

| Parameter | Value |

|---|---|

| Molecular formula | C₁₂H₉BrN₂O |

| Molecular weight | 277.12 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.45 Å, b = 12.8 Å, c = 13.2 Å |

| Unit cell volume | 1256 Ų |

| Density (calculated) | 1.58 g/cm³ |

| Z (molecules per unit cell) | 4 |

Polymorphism and Phase Behavior

The polymorphic behavior of 4-(4-Bromophenylazo)phenol represents a significant aspect of its solid-state chemistry. Recent investigations have identified multiple crystalline forms, each exhibiting distinct physical and spectroscopic properties [5]. Polymorphism in azobenzene derivatives, including 4-(4-Bromophenylazo)phenol, has been shown to dramatically influence their photomechanical, thermal, and optical characteristics.

Two primary polymorphic forms have been identified for 4-(4-Bromophenylazo)phenol, designated as Form I and Form II. Form I represents the thermodynamically stable polymorph under ambient conditions, while Form II constitutes a metastable variant that can be obtained under specific crystallization conditions [5]. The transition between these forms involves molecular rearrangement while maintaining the same chemical composition.

Table 2: Polymorphic Forms of 4-(4-Bromophenylazo)phenol

| Property | Form I | Form II |

|---|---|---|

| Stability at 25°C | Stable | Metastable |

| Melting point | 171-173°C | 168-170°C |

| Density | 1.58 g/cm³ | 1.55 g/cm³ |

| Color | Orange-red | Deep red |

| Crystal habit | Prismatic | Needle-like |

| Photomechanical response | Bends away from light | Bends toward light |

The formation of specific polymorphic forms depends heavily on crystallization conditions, including solvent choice, temperature, and cooling rate [6]. Studies indicate that crystallization from polar solvents tends to favor Form I, while nonpolar solvents promote the formation of Form II. The polymorphic transformation can be induced thermally or through mechanical stress, with Form II converting to Form I upon heating above 160°C.

Spectroscopic Profiling

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-(4-Bromophenylazo)phenol exhibits characteristic features that reflect its extended π-conjugated system and the presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) substituents [7] [8]. The compound displays two primary absorption regions corresponding to different electronic transitions.

The principal absorption maximum occurs at approximately 395 nanometers in ethanol solution, corresponding to the π→π* transition of the azobenzene chromophore [9]. This absorption band exhibits significant intensity (molar absorptivity ε ≈ 25,000 L mol⁻¹ cm⁻¹) and is responsible for the characteristic orange-red coloration of the compound [8]. The exact position of this maximum is solvent-dependent, with polar protic solvents causing a slight bathochromic shift relative to nonpolar solvents.

A secondary absorption region appears around 290 nanometers, attributed to localized aromatic π→π* transitions within the phenyl rings [7]. This higher-energy transition shows lower intensity compared to the primary azobenzene absorption but provides important structural information regarding the electronic environment of the aromatic systems.

Table 3: Ultraviolet-Visible Absorption Data for 4-(4-Bromophenylazo)phenol

| Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Shoulder (nm) |

|---|---|---|---|

| Ethanol | 395 | 25,000 | 290 |

| Chloroform | 392 | 24,500 | 288 |

| Dimethyl sulfoxide | 398 | 25,800 | 292 |

| Cyclohexane | 390 | 23,200 | 285 |

The photoisomerization properties of 4-(4-Bromophenylazo)phenol have been extensively studied using ultraviolet-visible spectroscopy [8] [10]. Upon irradiation with ultraviolet light (365 nanometers), the compound undergoes trans-to-cis isomerization, resulting in significant spectral changes. The primary absorption band decreases in intensity and shifts to shorter wavelengths, while new absorption features appear in the visible region characteristic of the cis isomer.

The photoisomerization quantum yield has been determined to be approximately 0.32 for the trans-to-cis conversion and 0.48 for the reverse cis-to-trans process [8]. The thermal relaxation of the cis isomer back to the trans form occurs with a half-life of approximately 45 minutes at room temperature in solution.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Signatures

The vibrational spectroscopic analysis of 4-(4-Bromophenylazo)phenol provides detailed information about its molecular structure and intermolecular interactions [11] [4] [12]. Fourier transform infrared spectroscopy reveals characteristic absorption bands that allow for unambiguous identification and structural confirmation of the compound.

The hydroxyl group stretch appears as a broad absorption band centered at 3388 cm⁻¹ in the solid state [4]. This frequency is significantly lower than that observed for isolated phenol molecules, indicating extensive intermolecular hydrogen bonding in the crystalline state. The broadness of this band suggests multiple hydrogen bonding environments or dynamic exchange processes.

The azo group exhibits its characteristic nitrogen-nitrogen stretching vibration at 1632 cm⁻¹ [4] . This frequency is consistent with typical azobenzene derivatives and confirms the presence of the N=N double bond. The intensity of this band provides a useful analytical marker for quantitative analysis of the compound.

Table 4: Key Vibrational Frequencies of 4-(4-Bromophenylazo)phenol

| Assignment | Frequency (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| O-H stretch | 3388 | Strong, broad | Hydrogen-bonded hydroxyl |

| C-H aromatic stretch | 3020-3080 | Medium | Aromatic C-H bonds |

| N=N stretch | 1632 | Strong | Azo group vibration |

| C=C aromatic stretch | 1580-1600 | Strong | Aromatic ring vibrations |

| C-O stretch | 1260 | Medium | Phenolic C-O bond |

| C-Br stretch | 724 | Strong | Carbon-bromine bond |

| Out-of-plane bending | 512 | Medium | Aromatic ring deformation |

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and π-electron delocalization [14]. The azo group appears prominently in the Raman spectrum at 1585 cm⁻¹, corresponding to the symmetric N=N stretching mode. The aromatic ring breathing modes appear between 1000-1200 cm⁻¹, with specific patterns that reflect the substitution pattern on the benzene rings.

The carbon-bromine stretching vibration at 724 cm⁻¹ serves as a diagnostic marker for the brominated aromatic system [4]. This vibration is clearly distinguishable from other carbon-halogen bonds and provides confirmation of the para-substitution pattern on the phenyl ring.

Thermodynamic Properties

Thermal Stability Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

The thermal behavior of 4-(4-Bromophenylazo)phenol has been comprehensively investigated using thermogravimetric analysis and differential scanning calorimetry techniques [15] [16]. These studies reveal important information about the thermal stability, phase transitions, and decomposition pathways of the compound.

Thermogravimetric analysis demonstrates that 4-(4-Bromophenylazo)phenol exhibits excellent thermal stability up to its melting point [15]. The compound shows no significant mass loss below 170°C, indicating the absence of volatile impurities or moisture. The onset of thermal decomposition occurs at approximately 285°C, well above the melting point, providing a substantial thermal processing window.

The decomposition process proceeds through multiple stages, as evidenced by the derivative thermogravimetric curve [15]. The primary decomposition event begins at 285°C and extends to 420°C, involving the loss of approximately 65% of the molecular weight. This stage likely corresponds to the breakdown of the azo linkage and subsequent fragmentation of the aromatic rings. A secondary decomposition phase occurs between 420°C and 580°C, involving the complete oxidative degradation of the remaining organic material.

Table 5: Thermal Analysis Data for 4-(4-Bromophenylazo)phenol

| Property | Temperature (°C) | Mass Loss (%) | Comments |

|---|---|---|---|

| Melting point | 171-173 | - | Sharp endothermic peak |

| Decomposition onset | 285 | 0 | Initial thermal degradation |

| Primary decomposition | 285-420 | 65 | Major weight loss stage |

| Secondary decomposition | 420-580 | 30 | Complete organic breakdown |

| Residual mass | >580 | 5 | Inorganic residue |

Differential scanning calorimetry reveals a sharp endothermic peak at 172°C corresponding to the melting transition [15]. The enthalpy of fusion has been measured as 125 J/g, indicating moderate intermolecular interactions in the crystalline state. No additional thermal transitions are observed between the melting point and the onset of decomposition, confirming the thermal stability of the liquid phase.

The glass transition temperature of the supercooled liquid has been determined to be -15°C through modulated differential scanning calorimetry [16]. This relatively low glass transition temperature indicates significant molecular mobility in the amorphous state and suggests potential applications in flexible optical materials.

Solubility Parameter Determination

The solubility characteristics of 4-(4-Bromophenylazo)phenol have been systematically investigated to determine its solubility parameters and compatibility with various solvents [17] [18] [19]. These studies provide essential information for processing, purification, and application development.

Solubility measurements have been conducted in a wide range of solvents with different polarities and hydrogen bonding capabilities [19] [20]. The compound shows limited solubility in water (approximately 15 mg/L at 20°C) due to its predominantly hydrophobic character and the relatively weak acidic nature of the phenolic hydroxyl group. The aqueous solubility increases significantly with pH elevation, reaching 250 mg/L at pH 12 due to phenolate ion formation.

Excellent solubility is observed in polar organic solvents, particularly those capable of hydrogen bonding [21] [20]. Ethanol dissolves the compound to a concentration of 45 g/L at room temperature, while dimethyl sulfoxide achieves complete miscibility. Chlorinated solvents such as chloroform and dichloromethane also demonstrate high solvating power, with solubilities exceeding 80 g/L.

Table 6: Solubility Data for 4-(4-Bromophenylazo)phenol at 25°C

| Solvent | Solubility (g/L) | Solubility Parameter (MPa½) | Hydrogen Bonding Index |

|---|---|---|---|

| Water | 0.015 | 47.8 | 1.00 |

| Ethanol | 45.2 | 26.5 | 0.83 |

| Dimethyl sulfoxide | Miscible | 26.7 | 0.76 |

| Chloroform | 82.5 | 19.0 | 0.20 |

| Toluene | 12.8 | 18.2 | 0.11 |

| Cyclohexane | 0.8 | 16.8 | 0.00 |

The Hildebrand solubility parameter for 4-(4-Bromophenylazo)phenol has been calculated as 24.2 MPa½ using the group contribution method [22]. This value places the compound in the range of moderately polar substances, consistent with its molecular structure containing both polar (hydroxyl, azo) and nonpolar (aromatic, bromine) components.

Hansen solubility parameters have been determined experimentally by correlating solubility data with solvent properties [22]. The dispersion parameter (δd) is 18.5 MPa½, the polar parameter (δp) is 8.8 MPa½, and the hydrogen bonding parameter (δh) is 12.2 MPa½. These values indicate significant contributions from all three interaction types, with dispersion forces being the most dominant, followed by hydrogen bonding and dipolar interactions.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant